3-chloro-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

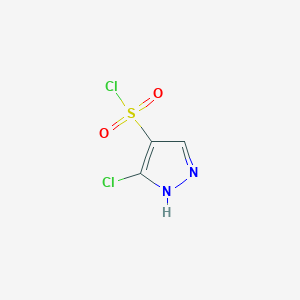

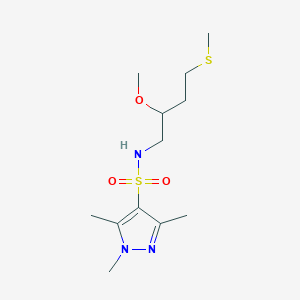

“3-chloro-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C3H3ClN2O2S . It is a type of sulfonyl chloride synthesized from pyrazoles .

Synthesis Analysis

Sulfonyl chlorides, including “this compound”, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Chemical Reactions Analysis

The synthesis of “this compound” involves a sulfonation reaction with chlorosulfonic acid . Other chemical reactions involving pyrazoles have been reported, such as a silver-mediated [3 + 2] cycloaddition , and a Cu-catalyzed aerobic oxidative cyclization .Scientific Research Applications

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

The utility of 3-chloro-1H-pyrazole-4-sulfonyl chloride in the field of medicinal chemistry is demonstrated through its efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A specific method involves a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showing the reagent's versatility in accessing other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, which are otherwise chemically unstable as their corresponding sulfonyl chlorides (Tucker, Chenard, & Young, 2015).

Mechanism of Action

Target of Action

Pyrazoles can interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the particular substituents on the pyrazole ring .

Mode of Action

Pyrazoles can act as inhibitors, activators, or modulators of their targets, depending on their structure and the nature of the target .

Biochemical Pathways

Pyrazoles can affect various biochemical pathways, depending on their specific targets. For example, some pyrazoles are known to inhibit the enzyme cyclooxygenase, thereby affecting the synthesis of prostaglandins .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific structures. Some pyrazoles are well absorbed and extensively metabolized, while others may be poorly absorbed and largely excreted unchanged .

Result of Action

The molecular and cellular effects of pyrazoles can include changes in enzyme activity, alterations in signal transduction, and effects on gene expression, among others .

Action Environment

The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

3-chloro-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction often leads to the inhibition or modification of enzyme activity. For instance, this compound can inhibit serine proteases by reacting with the serine residue in the active site, thereby preventing substrate binding and catalysis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns, affecting processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as serine, threonine, and cysteine, in proteins. This reaction can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity. Threshold effects are often observed, where a specific dosage level triggers a marked change in biological response. High doses of this compound can cause toxic effects, such as liver and kidney damage, due to the accumulation of reactive intermediates and the disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert localized effects on protein synthesis and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be targeted to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Properties

IUPAC Name |

5-chloro-1H-pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2O2S/c4-3-2(1-6-7-3)10(5,8)9/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQQLKOTZWOCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909324-77-1 |

Source

|

| Record name | 3-chloro-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)

![6-butyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2961485.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)